molecular formula C26H32BrP B13422462 (6-Methylheptyl)(triphenyl)phosphanium bromide CAS No. 52648-05-2

(6-Methylheptyl)(triphenyl)phosphanium bromide

Cat. No.: B13422462
CAS No.: 52648-05-2
M. Wt: 455.4 g/mol
InChI Key: SJCOJGVMQVSKOJ-UHFFFAOYSA-M
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Description

(6-Methylheptyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C26H32BrP It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylheptyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 6-methylheptyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Ph3P+BrCH2(CH2)5CH3Ph3P+(CH2(CH2)5CH3)Br\text{Ph}_3\text{P} + \text{BrCH}_2\text{(CH}_2\text{)}_5\text{CH}_3 \rightarrow \text{Ph}_3\text{P}^+\text{(CH}_2\text{(CH}_2\text{)}_5\text{CH}_3\text{)}\text{Br}^- Ph3​P+BrCH2​(CH2​)5​CH3​→Ph3​P+(CH2​(CH2​)5​CH3​)Br−

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(6-Methylheptyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation Reactions: The phosphonium cation can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium cyanide.

    Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted phosphonium salts.

    Oxidation Reactions: Formation of phosphine oxides.

    Reduction Reactions: Formation of triphenylphosphine and the corresponding alkane.

Scientific Research Applications

(6-Methylheptyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Wittig reactions to form alkenes.

    Biology: Investigated for its potential as a mitochondrial probe due to its ability to cross cell membranes.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of various organic compounds and as a phase-transfer catalyst.

Mechanism of Action

The mechanism of action of (6-Methylheptyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in organic synthesis. Additionally, its lipophilic nature allows it to interact with biological membranes, facilitating its use in biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Butyltriphenylphosphonium bromide

Uniqueness

(6-Methylheptyl)(triphenyl)phosphanium bromide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can enhance its solubility in organic solvents and its ability to interact with biological membranes, making it more versatile in various applications.

Properties

CAS No.

52648-05-2

Molecular Formula

C26H32BrP

Molecular Weight

455.4 g/mol

IUPAC Name

6-methylheptyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C26H32P.BrH/c1-23(2)15-7-6-14-22-27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h3-5,8-13,16-21,23H,6-7,14-15,22H2,1-2H3;1H/q+1;/p-1

InChI Key

SJCOJGVMQVSKOJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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